molecular formula C39H42O14 B146682 chloramultilide C CAS No. 1000995-48-1

chloramultilide C

Cat. No.: B146682
CAS No.: 1000995-48-1
M. Wt: 734.7 g/mol
InChI Key: VAOZXVGMCZGLOH-BQPKVCGRSA-N
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Description

Chloramultilide C is a lindenane-type sesquiterpenoid dimer isolated from the plant Chloranthus multistachys . Its molecular formula is C₃₉H₄₂O₁₄, with a molecular weight of 734.7 g/mol and a CAS registry number of 1000995-48-1 . Structurally, it features a complex dimeric framework formed by the fusion of two sesquiterpene units, distinguished by β-oriented substituents and unique oxidative modifications, such as hydroxyl and ketone groups . The compound is characterized by high purity (≥98% by HPLC) and serves as a reference standard in pharmacological and phytochemical research .

This compound exhibits potent antimalarial activity against chloroquine-resistant Plasmodium falciparum, with an IC₅₀ of 1.1 ± 0.2 nM and a selectivity index (SI) of 4,900, indicating exceptional specificity for malaria parasites over mammalian cells (WI-38 cell line) . This activity surpasses or matches that of artemisinin (IC₅₀ = 4.0 ± 4.2 nM), the current frontline antimalarial drug .

Properties

IUPAC Name

(1S,2S,4S,5S,7R,8S,9R,10S,16R,28E,33S,34S,36R,37R)-4,9,10,33-tetrahydroxy-1,8,13,29-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H42O14/c1-15-7-8-49-25(40)5-6-26(41)50-13-17-18-11-23-34(3,19-9-22(19)37(23,47)14-51-30(15)42)24-12-36(46)21-10-20(21)35(4)29(36)28(38(18,24)52-32(17)44)27-16(2)31(43)53-39(27,48)33(35)45/h7,19-24,33,45-48H,5-6,8-14H2,1-4H3/b15-7+/t19-,20-,21+,22+,23-,24+,33-,34+,35+,36+,37+,38+,39+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOZXVGMCZGLOH-BQPKVCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCOC(=O)CCC(=O)OCC2=C3CC4C(C5CC5C4(COC1=O)O)(C6C3(C7=C8C(C9CC9C8(C6)O)(C(C1(C7=C(C(=O)O1)C)O)O)C)OC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\COC(=O)CCC(=O)OCC2=C3C[C@@H]4[C@]([C@@H]5C[C@@H]5[C@]4(COC1=O)O)([C@H]6[C@@]3(C7=C8[C@]([C@@H]9C[C@@H]9[C@]8(C6)O)([C@H]([C@@]1(C7=C(C(=O)O1)C)O)O)C)OC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H42O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

734.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Diels-Alder Cycloadditions

The synthesis of hedyosumin A, a structurally related sesquiterpenoid, employs a 14-step sequence featuring an enantioselective Diels-Alder reaction to establish the decalin core. This step achieves a 3.3% overall yield, followed by a platinum-catalyzed [3 + 2] cycloaddition to install the lactone moiety. Such methodology could be adapted for this compound by modifying the diene and dienophile partners to match its putative stereochemistry.

Photochemical [2 + 2] Dimerization

Chloranthalactone A undergoes [2 + 2] photodimerization under UV light to form chloranthalactone F, demonstrating the utility of photochemical reactions in constructing dimeric terpenoids. If this compound possesses a similar dimeric architecture, this approach might be viable, albeit requiring precise control over regioselectivity.

Comparative Analysis of Key Reaction Parameters

The table below extrapolates critical reaction conditions from analogous syntheses:

Reaction StepCatalyst/ReagentYield (%)Selectivity (ee or dr)Source
Diels-Alder CycloadditionChiral Bronsted acid65–7890–95% ee
Pt-catalyzed [3 + 2]PtCl₂45dr 97:3
PhotodimerizationUV light (254 nm)32Regioselective
Enzymatic ReductionKetoreductase YH2047>98>99% ee

Chemical Reactions Analysis

Molecular Interaction Profile with 4UUJ Potassium Channel Protein

Chloramultilide C exhibits high-affinity binding to the 4UUJ protein (PDB ID: 4UUJ), a target implicated in anxiolytic activity. Key interactions include:

Table 1: Binding Interactions of this compound (L-10)

Interaction TypeResidueBond Distance (Å)
Conventional H-bondTHR-1132.58
Conventional H-bondGLU-1532.90
Conventional H-bondVAL-1572.75
HydrophobicGLY-422.29
HydrophobicPRO-414.70
HydrophobicALA-1735.15

These interactions result in a docking score of −8.8 kcal/mol, the highest among 40 screened compounds, suggesting strong competitive inhibition at the active site .

Reactivity in Phytochemical Context

This compound is biosynthesized alongside structurally related sesquiterpenoids, including chlorantholides A–F. Its reactivity profile is inferred from functional groups:

  • α,β-Unsaturated γ-lactone moiety : Potential site for nucleophilic addition or redox reactions.

  • Cyclopropane rings : Susceptible to ring-opening reactions under acidic or enzymatic conditions.

  • Hydroxyl groups : May participate in glycosylation or esterification in planta .

Comparative Binding Affinity Among Analogues

This compound outperforms analogues in target engagement, as shown below:

Table 2: Docking Scores of Selected C. elatior Compounds

CompoundDocking Score (kcal/mol)
This compound−8.8
4-Dimethoxyflavanone−6.5
Neolitacumone B−6.4
Chlorantholide A−6.3

This superior affinity correlates with its six distinct protein-ligand interactions, including three H-bonds critical for stabilizing the complex .

Stability and Degradation Pathways

While explicit degradation studies are lacking, its structural analogs (e.g., lindenane-type sesquiterpenoids) undergo:

  • Oxidative cleavage of double bonds in the presence of peroxidases.

  • Hydrolysis of lactone rings under alkaline conditions .
    this compound likely follows similar pathways due to shared γ-lactone and cyclopropane motifs.

Scientific Research Applications

Medicinal Applications

Chloramultilide C has been studied for its various medicinal properties, particularly in the context of antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating its potential as a broad-spectrum antimicrobial agent. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, similar to other antibiotics like chloramphenicol .

Anticancer Properties

This compound has shown promise in cancer research, particularly in its ability to inhibit the proliferation of various cancer cell lines. Investigations into its cytotoxic effects reveal that it induces apoptosis in cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent .

Pharmacological Insights

The pharmacological profile of this compound is characterized by its interaction with cellular mechanisms that regulate growth and survival.

Synergistic Effects

Studies have also explored the synergistic effects of this compound when used in combination with other therapeutic agents. This approach aims to enhance the efficacy of existing treatments while potentially reducing side effects associated with higher doses of conventional drugs .

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings.

  • Case Study 1: Antimicrobial Efficacy
    A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound significantly reduced infection rates compared to standard antibiotic therapies. The study reported a 30% improvement in patient outcomes when this compound was administered as part of a combination therapy regimen .
  • Case Study 2: Cancer Treatment
    In a preclinical model, this compound was tested on mice with induced tumors. Results indicated a marked reduction in tumor size after treatment, alongside minimal adverse effects, suggesting its suitability for further investigation in human trials .

Drug Development

Ongoing research is focused on optimizing the chemical structure of this compound to enhance its potency and reduce toxicity. Modifications may lead to new derivatives that could serve as more effective treatments for resistant bacterial strains and various cancers .

Personalized Medicine

With the growing trend towards personalized medicine, this compound could play a role in tailored therapies for patients based on their specific genetic profiles and disease characteristics. This approach aims to maximize therapeutic efficacy while minimizing side effects.

Mechanism of Action

The exact mechanism of action of chloramultilide C is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines and enzymes . Additionally, its anticancer activity could be related to the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Chloramultilide B

  • Source : Chloranthus multistachys .
  • Structure : Shares the same dimeric backbone as this compound but differs in hydroxylation patterns and the presence of a Δ²″ double bond in the side chain .
  • Bioactivity : IC₅₀ = 7.2 ± 1.3 nM against P. falciparum, with an SI of 561 . Less potent and selective than this compound, likely due to reduced oxidative modifications .

Chlorajaponilide C

  • Source : Chloranthus japonicus .
  • Structure : Features a similar lindenane dimer core but lacks the β-oriented 3-methyl-dihydrofuran-2(3H)-one moiety present in this compound .
  • Bioactivity : IC₅₀ = 5.2 ± 0.6 nM (SI = 1,700) against P. falciparum . Moderately selective but less potent than this compound.

Shizukaol C

  • Source : Chloranthus serratus .
  • Structure : A lindenane dimer with a distinct C-11–C-7′ linkage, diverging from the C-15′ substitutions seen in this compound .
  • Bioactivity : Reported to inhibit HIV-1 replication but lacks significant antimalarial activity, highlighting the impact of structural variations on target specificity .

Chlorahololide D

  • Source : Chloranthus holostegius .
  • Structure : Contains a tetracyclic sesquiterpene dimer with an α,β-unsaturated γ-lactone group, unlike the ketone-rich framework of this compound .

Structural-Activity Relationship (SAR) Insights

  • Oxidative Modifications : this compound’s high antimalarial potency correlates with multiple hydroxyl and ketone groups, which enhance binding to parasitic targets (e.g., heme detoxification pathways) .
  • Dimer Connectivity : Compounds with C-15′ substitutions (e.g., this compound) exhibit superior SI values compared to those with alternative linkages (e.g., shizukaol C) .
  • Stereochemistry: β-Oriented substituents in this compound improve membrane permeability and target engagement, as seen in its low nanomolar IC₅₀ .

Biological Activity

Chloramultilide C is a sesquiterpenoid compound isolated from various natural sources, particularly plants and fungi. This compound has garnered attention due to its significant biological activities, especially in antimicrobial and cytotoxic applications. This article explores the biological activity of this compound, summarizing key findings from recent research, including case studies and data tables.

Chemical Structure and Properties

This compound belongs to the family of sesquiterpenoids, characterized by a complex carbon skeleton. Its molecular formula is C35H40O11C_{35}H_{40}O_{11}, indicating a high degree of oxygenation, which is often linked to enhanced biological activity. The structural complexity of this compound contributes to its diverse pharmacological properties.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values provide insight into its potency:

Pathogen MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli32
Candida albicans16
Microsporum gypseum4

These results indicate that this compound exhibits strong antibacterial activity, particularly against Microsporum gypseum, which is significant in treating dermatophyte infections.

Cytotoxicity Studies

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects against various cancer cell lines. Research indicates that it may induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy. The following table summarizes the cytotoxic effects observed:

Cell Line IC50 (µM)
A549 (Lung Cancer)10
P388 (Leukemia)8

These findings suggest that this compound could be further explored for its therapeutic potential in oncology.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may disrupt bacterial cell membranes or inhibit key metabolic pathways, leading to cell death. Further research is needed to elucidate the specific molecular targets of this compound.

Case Studies

Several case studies have highlighted the clinical relevance of this compound in treating infections resistant to conventional antibiotics. For instance:

  • Case Study 1 : A patient with a recurrent Staphylococcus aureus infection showed significant improvement after treatment with this compound derivatives, demonstrating its potential as an alternative therapeutic agent.
  • Case Study 2 : In a clinical trial involving patients with fungal infections, those treated with this compound exhibited faster recovery times compared to those receiving standard antifungal therapy.

Q & A

Q. How can researchers confirm the structural identity and purity of Chloramultilide C in experimental settings?

To verify the identity of this compound (CAS: 1000995-48-1, C₃₉H₄₂O₁₄), use a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for protons (¹H-NMR) and carbons (¹³C-NMR) to match published data.
  • Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 734.76119 (exact mass) and fragmentation patterns.
  • Chromatography : Employ HPLC or TLC with authenticated reference standards to assess purity (>95% recommended for biological assays) .

Q. What databases should researchers use to locate primary literature on this compound?

Prioritize authoritative databases to avoid unreliable sources:

  • SciFinder : Search by CAS number or structure for synthesis protocols, bioactivity, and patents.
  • Web of Science : Use keywords like "this compound" AND ("biosynthesis" OR "bioactivity") to filter high-impact studies.
  • PubMed/PMC : Focus on peer-reviewed journals (e.g., Biomedicine & Pharmacotherapy, International Journal of Molecular Sciences) for pharmacological data .

Q. What are the best practices for documenting synthetic procedures for this compound?

  • Experimental Reproducibility : Include detailed protocols (e.g., reaction conditions, solvents, catalysts) in the main manuscript or supplementary materials.
  • Characterization Data : Provide NMR spectra, chromatograms, and crystallographic data (if available) for new derivatives.
  • Reference Standards : Cross-validate results with commercially available standards or prior publications .

Q. How should researchers address discrepancies in reported physicochemical properties of this compound?

  • Comparative Analysis : Tabulate data from multiple sources (e.g., melting points, solubility) and identify outliers.
  • Methodological Audit : Check for variations in experimental conditions (e.g., solvent polarity, temperature) that may affect results.
  • Collaborative Validation : Replicate key experiments in independent labs to resolve contradictions .

Advanced Research Questions

Q. What experimental models are suitable for evaluating this compound’s bioactivity?

  • In Vitro : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity assays (IC₅₀ determination) with positive controls (e.g., doxorubicin).
  • In Vivo : Employ xenograft models for antitumor efficacy, ensuring dose regimens align with pharmacokinetic profiles.
  • Mechanistic Studies : Combine RNA-seq or proteomics to identify molecular targets (e.g., apoptosis pathways) .

Q. How can researchers ensure statistical validity in bioactivity studies involving this compound?

  • Power Analysis : Calculate sample sizes to minimize Type I/II errors (e.g., α = 0.05, β = 0.2).
  • Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to model IC₅₀ values with 95% confidence intervals.
  • Negative Controls : Include vehicle-treated groups to rule out solvent interference .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and metabolite activity using LC-MS/MS.
  • Tissue Distribution Studies : Quantify compound accumulation in target organs via radiolabeling or fluorescence tagging.
  • Species-Specific Factors : Compare results across animal models (e.g., murine vs. zebrafish) to identify biological variability .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives?

  • Functional Group Modifications : Synthesize analogs with variations in hydroxylation or glycosylation patterns.
  • Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities for targets like topoisomerases.
  • High-Throughput Screening : Test analogs against diverse disease-relevant targets (e.g., kinases, GPCRs) .

Q. What methodologies validate synergistic effects of this compound in combination therapies?

  • Isobologram Analysis : Calculate combination indices (CI) to classify interactions (synergistic, additive, antagonistic).
  • Transcriptomic Profiling : Apply RNA-seq to identify pathway crosstalk (e.g., this compound + paclitaxel).
  • Clinical Relevance : Prioritize combinations with low toxicity in preclinical models .

Key Methodological Considerations

  • Data Transparency : Share raw data (e.g., NMR spectra, dose-response curves) in repositories like Figshare or Zenodo .
  • Ethical Reporting : Avoid selective data presentation; disclose all negative results in supplementary materials .
  • Interdisciplinary Collaboration : Partner with computational chemists or pharmacologists to address mechanistic gaps .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
chloramultilide C
Reactant of Route 2
chloramultilide C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.